molecular formula C22H30N2O4 B14454412 4-(3,4-Dimethoxyphenyl)-alpha-(p-methoxybenzyl)-1-piperazineethanol CAS No. 74037-82-4

4-(3,4-Dimethoxyphenyl)-alpha-(p-methoxybenzyl)-1-piperazineethanol

Cat. No.: B14454412
CAS No.: 74037-82-4
M. Wt: 386.5 g/mol
InChI Key: XCJPYHXPVFZWLQ-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-alpha-(p-methoxybenzyl)-1-piperazineethanol is a complex organic compound that features a piperazine ring substituted with a dimethoxyphenyl group and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)-alpha-(p-methoxybenzyl)-1-piperazineethanol typically involves multiple steps, starting with the preparation of the piperazine ring followed by the introduction of the dimethoxyphenyl and methoxybenzyl groups. One common method involves the use of protecting groups to ensure selective reactions at specific sites on the molecule. For example, the 3,4-dimethoxybenzyl group can be used as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-alpha-(p-methoxybenzyl)-1-piperazineethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection reactions, and palladium-catalyzed conditions for carbon-carbon bond formation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the selective cleavage of 4-(3,4-dimethoxyphenyl)benzyl ethers under acidic conditions can yield deprotected products in moderate to high yields .

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-alpha-(p-methoxybenzyl)-1-piperazineethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-alpha-(p-methoxybenzyl)-1-piperazineethanol involves its ability to act as a protective group, increasing the solubility and stability of the precursor molecules. This is particularly useful in the formation of self-assembled monolayers, where the protective group is cleaved off during monolayer formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dimethoxyphenyl)-alpha-(p-methoxybenzyl)-1-piperazineethanol is unique due to its specific combination of functional groups, which provide both solubility and stability advantages in synthetic applications. Its ability to form stable self-assembled monolayers under specific conditions sets it apart from other similar compounds .

Properties

CAS No.

74037-82-4

Molecular Formula

C22H30N2O4

Molecular Weight

386.5 g/mol

IUPAC Name

1-[4-(3,4-dimethoxyphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C22H30N2O4/c1-26-20-7-4-17(5-8-20)14-19(25)16-23-10-12-24(13-11-23)18-6-9-21(27-2)22(15-18)28-3/h4-9,15,19,25H,10-14,16H2,1-3H3

InChI Key

XCJPYHXPVFZWLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(CN2CCN(CC2)C3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

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